molecular formula C₁₂H₂₂O₁₁ B1139890 4-O-(a-D-Mannopyranosyl)-D-mannose CAS No. 35438-40-5

4-O-(a-D-Mannopyranosyl)-D-mannose

Cat. No. B1139890
CAS RN: 35438-40-5
M. Wt: 342.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 4-O-(α-D-Mannopyranosyl)-D-mannose involves the fusion of 1,2,3,4-tetra-O-acetyl-α-D-mannopyranose with a catalytic amount of toluene-p-sulphonic acid, leading to the formation of the disaccharide after deacetylation. Notably, this process does not yield β-D-linked disaccharides, indicating a specificity for α-linkages in the synthesis. Higher oligomers and a D-mannan primarily comprising an α-(1→6)-linkage were observed under different catalytic conditions, highlighting the synthesis's versatility for producing various glycosidic linkages (O'Brien, Lee, O'Colla, & Egan, 1974).

Scientific Research Applications

Conformational Properties in Biologically Important Mannose-Containing Compounds

A study by Zhang et al. (2019) applied MA' AT analysis to investigate the conformational properties of O-glycosidic linkages in mannose-containing di- and oligosaccharides. This research is vital for understanding the structural aspects of mannose derivatives in biological systems (Zhang et al., 2019).

Mannosidases in Microbial Degradation

Chauhan and Gupta (2017) reviewed the role of microbial mannosidases in the hydrolysis of mannans, a key component of hemicelluloses in softwoods, to yield mannose. This enzyme class plays a crucial role in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents (Chauhan & Gupta, 2017).

Studies in O-Glycoside Formation

Research by Crich and Sharma (2008) on O-glycoside formation in the mannose series revealed patterns that parallel O-glycoside formation. This study aids in understanding the chemical behavior of mannose derivatives in synthetic chemistry (Crich & Sharma, 2008).

Enzymatic Synthesis of Novel GDP-Linked Sugar

Cook and Holden (2008) described the structure of GDP-perosamine synthase and its role in the enzymatic synthesis of GDP-perosamine, a derivative of mannose. This enzyme plays a significant role in the formation of unique sugars, contributing to bacterial O-antigens (Cook & Holden, 2008).

Partial Hydrolysis of Mannans

Malikova et al. (1981) isolated 4-O-β-D-Manopyranosyl-D-mannose from partially hydrolyzed mannan, indicating the regular structure of carbohydrate chains in natural polysaccharides (Malikova, Rakhinov, & Ismailov, 1981).

d-Mannose: Production and Applications

Hu et al. (2016) reviewed the sources, production, and applications of d-mannose, emphasizing its importance in food, pharmaceutical, and poultry industries. d-Mannose, as a component of polysaccharides and glycoproteins, has widespread applications due to its structural and functional properties (Hu et al., 2016).

Safety And Hazards

The specific safety and hazards associated with “4-O-(a-D-Mannopyranosyl)-D-mannose” are not detailed in the available resources. However, it is advised that it should be used for research and development purposes only, and not for medicinal or household use4.


Future Directions

The future directions of “4-O-(a-D-Mannopyranosyl)-D-mannose” are not explicitly mentioned in the available resources. However, given its importance in the biomedicine industry, it is likely to continue to be a focus of research and development1.


properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-VQCGNKTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-(a-D-Mannopyranosyl)-D-mannose

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